

# Application Notes and Protocols for Tris-(2-methanethiosulfonylethyl)amine in Structural Biology

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## Compound of Interest

Compound Name: *Tris-(2-methanethiosulfonylethyl)amine*

Cat. No.: *B019473*

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## Introduction

**Tris-(2-methanethiosulfonylethyl)amine**, often abbreviated as MTS-TSEA, is a trifunctional, thiol-reactive cross-linking agent. Its unique tripodal structure, based on a tris(2-aminoethyl)amine (TREN) core, features three methanethiosulfonate (MTS) reactive groups.[1][2] These MTS groups react specifically and rapidly with sulfhydryl groups of cysteine residues to form stable disulfide bonds.[3] This reactivity makes MTS-TSEA a valuable tool in structural biology for mapping protein architecture, defining protein-protein interfaces, and stabilizing protein complexes for high-resolution structural determination by techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM).[4][5]

## Principle of Action

The utility of MTS-TSEA stems from its ability to covalently link cysteine residues that are in close spatial proximity. The three flexible arms of the molecule allow it to capture intra- and inter-molecular interactions within a defined distance range. Upon reaction, the distance between the alpha-carbons of the cross-linked cysteine residues is constrained, providing valuable low-resolution structural information that can be used to build and validate computational models of proteins and their complexes.[6]

## Application Notes

**Tris-(2-methanethiosulfonylethyl)amine** is primarily employed in the following areas of structural biology:

- **Cross-Linking Mass Spectrometry (XL-MS):** XL-MS is a powerful technique for elucidating protein structure and interaction networks.[4][5] MTS-TSEA is used to introduce covalent cross-links between cysteine residues. After cross-linking, the protein or protein complex is enzymatically digested, and the resulting peptides are analyzed by mass spectrometry. Specialized software is then used to identify the cross-linked peptides, revealing which residues are spatially close in the native structure.[5] This information is critical for:
  - Mapping protein folding and topology.
  - Identifying protein-protein interaction interfaces.
  - Providing distance constraints for computational protein modeling.[4]
- **Stabilization of Protein Complexes for Structural Analysis:** Many protein complexes are dynamic or possess flexible regions, which can hinder their structural determination by high-resolution methods like X-ray crystallography and cryo-EM.[4][7] MTS-TSEA can be used to "lock" these complexes into a specific conformational state by introducing covalent cross-links. This reduction in conformational heterogeneity often leads to improved crystal quality or more uniform particle populations in cryo-EM, facilitating structure solution.[8][9]
- **Probing Protein Conformational Changes:** The reactivity of cysteine residues can be dependent on their local environment. By comparing cross-linking patterns in the presence and absence of ligands, binding partners, or other stimuli, MTS-TSEA can be used to map conformational changes within a protein or protein complex.[3]

## Data Presentation

Quantitative data for the use of MTS-TSEA and related MTS reagents are summarized below. These tables provide a starting point for experimental design.

Table 1: Physicochemical Properties of **Tris-(2-methanethiosulfonylethyl)amine**

Property	Value	Reference
CAS Number	18365-77-0	<a href="#">[2]</a>
Molecular Formula	C <sub>9</sub> H <sub>21</sub> NO <sub>6</sub> S <sub>6</sub>	<a href="#">[2]</a>
Molecular Weight	431.66 g/mol	<a href="#">[2]</a>
Appearance	White to Off-White Solid	<a href="#">[2]</a>
Solubility	Chloroform (Slightly, Heated), Ethyl Acetate (Slightly, Heated)	<a href="#">[2]</a>
Reactive Group	Methanethiosulfonate (MTS)	<a href="#">[3]</a>
Target Residue	Cysteine (Sulfhydryl group)	<a href="#">[3]</a>

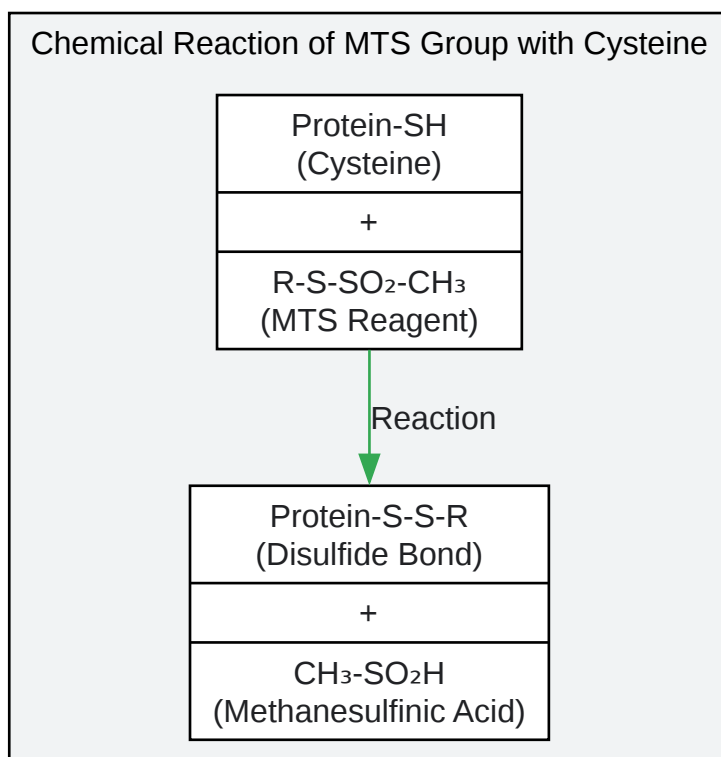
Table 2: General Reaction Parameters for Thiol-Reactive MTS Reagents

Parameter	Recommended Range	Notes	Reference
Protein Concentration	1 - 20 $\mu$ M	Higher concentrations can favor intermolecular cross-linking.	[5]
MTS Reagent Conc.	0.5 - 5 mM	A 50- to 500-fold molar excess over cysteine is a common starting point.	[3]
Reaction Buffer	HEPES, Phosphate	pH 7.0 - 8.5. Avoid buffers containing thiols (e.g., DTT, BME).	[4]
Reaction Time	1 - 60 minutes	MTS reagents are highly reactive; short incubation times are often sufficient.[3]	[3]
Temperature	4°C to 25°C (Room Temp.)	Lower temperatures can help control the reaction rate and maintain protein stability.	[5]
Quenching Reagent	DTT, $\beta$ -mercaptoethanol, Cysteine	Add in excess (e.g., 10-50 mM) to consume unreacted MTS reagent.	[10]

## Mandatory Visualizations

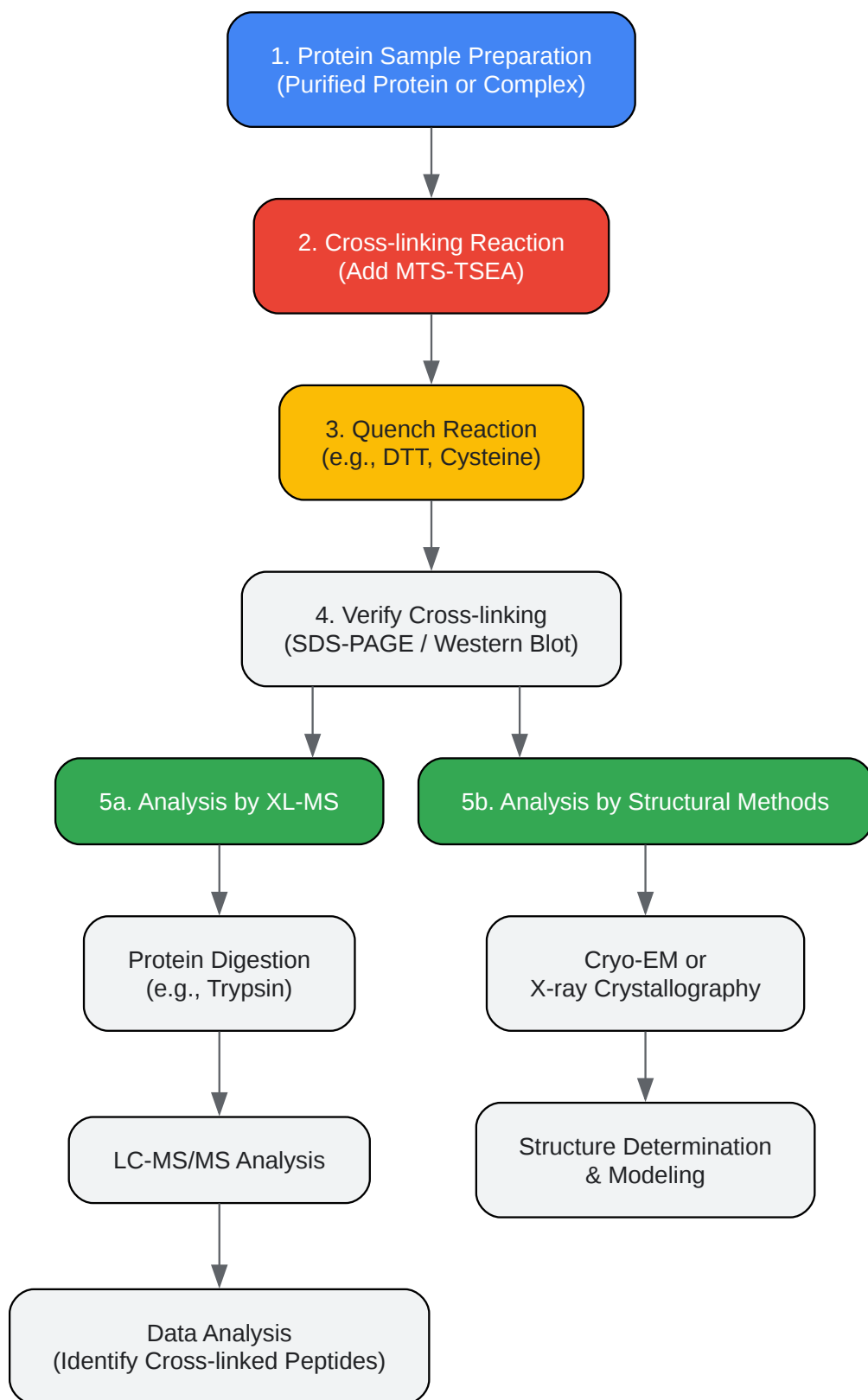
### Chemical Reaction and Experimental Workflow

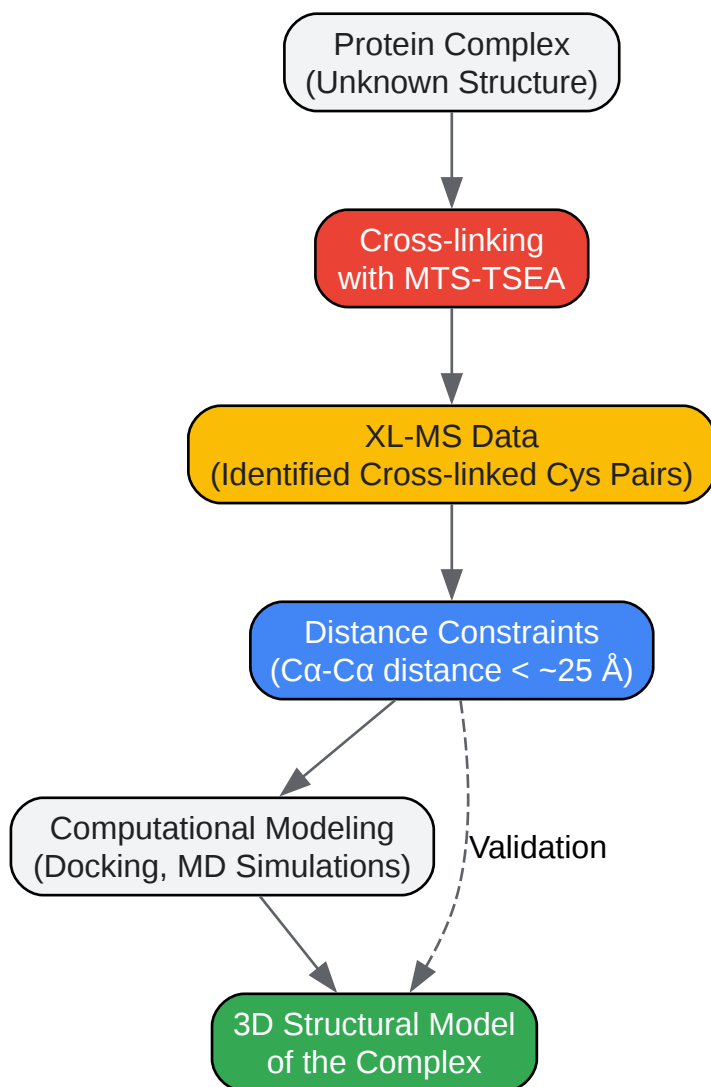
The following diagrams illustrate the chemical principles and experimental procedures for using MTS-TSEA.



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Caption: Reaction of an MTS group with a cysteine thiol.





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